Chlorpyrifos-methyl

Description

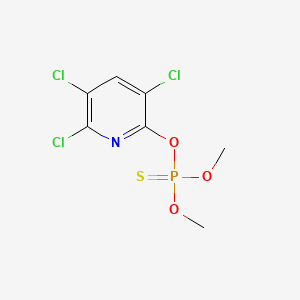

Chlorpyrifos-methyl is an organic thiophosphate that is O,O-dimethyl hydrogen phosphorothioate in which the hydrogen of the hydroxy group has been replaced by a 3,5,6-trichloropyridin-2-yl group. It has a role as an agrochemical, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an environmental contaminant, a xenobiotic, an acaricide and an insecticide. It is an organic thiophosphate and a chloropyridine.

This compound is a synthetic organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile and non-persistent white to pale yellow solid with a slight mercaptan odor, and exposure occurs by inhalation, ingestion, or contact.

This compound is a pyridine organothiophosphate insecticide. It is a general use organophosphate insecticide registered in 1985 for use on stored grain (for protection of stored food, feed oil, and seed grains against injury from stored grain weevils, moths, borers, beetles and mealworms including granary weevil, rice weevil, red flour beetle, confused flour beetle, saw-toothed grain beetle, Indian meal moth, and Angoumois grain moth, lessor grain borers), seed treatment, grain bin and warehouse. This compound can cause cholinesterase inhibition in humans; that is, it can overstimulate the nervous system causing nausea, dizziness, confusion, and at very high exposures (e.g., accidents or major spills), respiratory paralysis and death. In addition, systemic toxicity may include body weight loss, decreased food consumption, liver, kidney and adrenal pathology.

Structure

3D Structure

Propriétés

IUPAC Name |

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBKVYFZANMGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3NO3PS | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032352 | |

| Record name | Chlorpyrifos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO] | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

182 °C (Cleveland open cup) | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C) | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.64 at 23 °C | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C | |

| Record name | Chlorpyrifos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Amber solid cake | |

CAS No. |

5598-13-0 | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpyrifos-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpyrifos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpyrifos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49S38267J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45.5-46.5 °C | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorpyrifos-Methyl in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide that exerts its toxic effects on insects through the inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underlying the action of this compound, from its metabolic activation to its impact on the insect nervous system. Furthermore, it delves into the primary mechanisms of insecticide resistance, provides detailed experimental protocols for key biochemical assays, and presents quantitative data on its inhibitory potency. Visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding of this insecticide's mode of action.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the central nervous system in insects.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at cholinergic synapses.[3] This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron to repolarize and prepare for the next signal.

Metabolic Activation to Chlorpyrifos-Oxon

This compound in its original form is a phosphorothioate, which is a relatively weak inhibitor of AChE.[4] Its potent insecticidal activity is dependent on its metabolic activation within the insect's body to its oxygen analog, chlorpyrifos-oxon.[4][5] This bioactivation is an oxidative desulfuration reaction, where the sulfur atom is replaced by an oxygen atom, catalyzed by cytochrome P450 monooxygenases.[5][6]

Irreversible Inhibition of Acetylcholinesterase

Chlorpyrifos-oxon is a potent, irreversible inhibitor of AChE.[4] It acts by phosphorylating a serine hydroxyl group within the active site of the AChE enzyme.[1] This phosphorylation forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of postsynaptic receptors, resulting in a state of hyperexcitation of the insect's nervous system.[7][8] This uncontrolled nerve firing leads to tremors, convulsions, paralysis, and ultimately, the death of the insect.[1]

Quantitative Data: Inhibitory Potency

The inhibitory potency of chlorpyrifos-oxon against acetylcholinesterase is a key determinant of its insecticidal efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize available data, though it is important to note that these values can vary significantly between different insect species and the specific experimental conditions.

| Insect Species | Tissue/Enzyme Source | Inhibitor | IC50 | Citation |

| Tuta absoluta | Whole body homogenate | Chlorpyrifos-oxon | Not specified, but resistance associated with reduced sensitivity | [9] |

| Planorbarius corneus (aquatic snail) | Whole organism homogenate | Chlorpyrifos-oxon | 34 µg/L | [10] |

| Species/Enzyme Source | Inhibitor | Bimolecular Inhibitory Rate Constant (k_i) (M⁻¹min⁻¹) | Citation |

| Recombinant Human AChE | Chlorpyrifos-oxon | 9.3 x 10⁶ | [11] |

| Fetal Bovine Serum AChE | Chlorpyrifos-oxon | 2.2 x 10⁶ | [11] |

| Human RBC AChE | Chlorpyrifos-oxon | 3.8 x 10⁶ | [11] |

| Torpedo AChE | Chlorpyrifos-oxon | 8.0 x 10⁶ | [11] |

| Recombinant Mouse AChE | Chlorpyrifos-oxon | 5.1 x 10⁶ | [11] |

| Rat Brain AChE (at 1-100 nM) | Chlorpyrifos-oxon | 1.24 x 10⁷ (converted from 0.206 nM⁻¹h⁻¹) | [12] |

| Rat Brain AChE (at 1 pM) | Chlorpyrifos-oxon | 9.0 x 10⁹ - 1.08 x 10¹⁰ (converted from 150-180 nM⁻¹h⁻¹) | [12] |

Note: Data for a wide range of insect species is limited in the publicly available literature. The provided data from non-insect sources illustrates the potent inhibitory nature of chlorpyrifos-oxon.

Mechanisms of Insecticide Resistance

The widespread use of this compound has led to the development of resistance in many insect populations. The primary mechanisms of resistance fall into two main categories: target-site insensitivity and enhanced metabolic detoxification.

Target-Site Insensitivity

This form of resistance results from mutations in the gene encoding for acetylcholinesterase (ace). These mutations lead to alterations in the amino acid sequence of the enzyme's active site, reducing its affinity for chlorpyrifos-oxon.[1] As a result, higher concentrations of the insecticide are required to achieve the same level of enzyme inhibition, rendering the insect less susceptible.

Metabolic Resistance

Metabolic resistance involves the increased production or efficiency of detoxification enzymes that can break down or sequester this compound and its active metabolite before they reach their target site. The three major enzyme families involved are:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes can detoxify insecticides through oxidative metabolism.[13]

-

Esterases (ESTs): Carboxylesterases can hydrolyze the ester bonds in organophosphates, rendering them non-toxic.[14][15]

-

Glutathione (B108866) S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the insecticide, facilitating its detoxification and excretion.[16][17]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[9][18]

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

-

AChE enzyme preparation (from insect homogenate)

-

Chlorpyrifos-oxon (or other inhibitor) stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cytochrome P450 Activity Assay

Principle: This assay often uses a model substrate, such as 7-ethoxycoumarin, which is metabolized by P450s to a fluorescent product. The rate of fluorescence increase is proportional to the P450 activity.[4][19]

Procedure Outline:

-

Homogenize insect tissue (e.g., individual aphids) in a microplate well with phosphate buffer.

-

Add the substrate (e.g., 7-ethoxycoumarin).

-

Incubate for a specific time at room temperature.

-

Stop the reaction by adding a glycine (B1666218) buffer-ethanol mixture.

-

Measure the fluorescence of the product using a microplate reader.

Esterase Activity Assay

Principle: This colorimetric assay typically uses α-naphthyl acetate (B1210297) (α-NA) as a substrate. Esterases hydrolyze α-NA to α-naphthol, which then reacts with a dye, such as Fast Blue B, to produce a colored product that can be measured spectrophotometrically.[14][15]

Procedure Outline:

-

Homogenize individual insects in a phosphate buffer.

-

Centrifuge the homogenate and use the supernatant as the enzyme source.

-

In a microplate well, combine the enzyme source with a substrate solution containing α-NA and Fast Blue B.

-

Incubate for a specific time.

-

Measure the absorbance at a specific wavelength (e.g., 600 nm).

Glutathione S-Transferase (GST) Activity Assay

Principle: This assay measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), catalyzed by GSTs. The formation of the resulting conjugate can be monitored by an increase in absorbance at 340 nm.[16][20]

Procedure Outline:

-

Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.

-

In a cuvette or microplate well, add the assay cocktail.

-

Add the insect homogenate (enzyme source) to initiate the reaction.

-

Measure the increase in absorbance at 340 nm over time.

Visualizations

Caption: Cholinergic Synaptic Transmission Pathway.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for AChE Inhibition Assay.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 3. savemyexams.com [savemyexams.com]

- 4. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shutterstock.com [shutterstock.com]

- 14. academic.oup.com [academic.oup.com]

- 15. repository.lsu.edu [repository.lsu.edu]

- 16. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. home.sandiego.edu [home.sandiego.edu]

Physicochemical Properties of Chlorpyrifos-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1][2] A comprehensive understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicology, and for the development of effective and safe formulations. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies used for their determination, and illustrates the interplay of these properties in determining its environmental distribution.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for understanding its behavior.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₇Cl₃NO₃PS | - | - |

| Molecular Weight | 322.5 | g/mol | - |

| Physical State | Granular crystalline solid | - | Ambient |

| Color | White/Colorless | - | - |

| Odor | Mild mercaptan-like | - | - |

| Melting Point | 45.5 - 46.5 | °C | - |

| Boiling Point | Decomposes before boiling | °C | - |

| Vapor Pressure | 4.22 x 10⁻⁵ | mm Hg | 25 °C |

| Water Solubility | 4.0 | mg/L | 25 °C |

| Solubility in Organic Solvents | |||

| Acetone | >400 | g/kg | 20 °C |

| Methanol | 190 | g/kg | 20 °C |

| Hexane | 120 | g/kg | 20 °C |

| Octanol-Water Partition Coefficient (log Kow) | 4.31 | - | - |

| Henry's Law Constant | 2.4 x 10⁻⁶ | atm·m³/mol | Estimated |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows internationally recognized standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. For a crystalline solid like this compound, a sharp melting range is expected.

Methodology: Capillary Method (based on OECD Guideline 102)

-

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a calibrated thermometer, and capillary tubes.

-

Procedure:

-

A small amount of dry this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1°C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

-

Vapor Pressure Determination

Vapor pressure is a key determinant of a substance's volatility and its tendency to move from a solid or liquid phase into the atmosphere.

Methodology: Gas Saturation Method (based on OECD Guideline 104)

-

Principle: A stream of an inert gas is passed over the substance at a sufficiently slow rate to ensure saturation of the gas with the substance's vapor. The amount of the substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A constant temperature bath, a saturation column containing the test substance on an inert support, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.

-

Procedure:

-

The test substance is coated onto an inert support material and packed into a saturation column.

-

The column is placed in a constant temperature bath to maintain a precise temperature.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed through the column. The flow rate is kept low to ensure equilibrium is reached between the condensed and vapor phases.

-

The gas exiting the column, now saturated with the vapor of this compound, is passed through a trapping system (e.g., a sorbent tube).

-

The amount of substance collected in the trap over a specific time is quantified using a suitable analytical method (e.g., gas chromatography).

-

The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

-

Water Solubility Determination

Water solubility is a critical factor influencing the environmental transport and bioavailability of a substance.

Methodology: Flask Method (based on OECD Guideline 105)

-

Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.

-

Apparatus: A constant temperature shaker or water bath, flasks with stoppers, and an analytical instrument to measure the concentration of the solute.

-

Procedure:

-

A sufficient amount of this compound is added to a flask containing a known volume of distilled water to create a saturated solution with an excess of the solid.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the solution is allowed to stand to allow the undissolved solid to settle.

-

A sample of the aqueous phase is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its potential for bioaccumulation.

Methodology: Shake Flask Method (based on OECD Guideline 107)

-

Principle: The substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.

-

Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration determination.

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a vessel and shaken in a mechanical shaker at a constant temperature until partitioning equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are taken from both the n-octanol and water layers.

-

The concentration of this compound in each phase is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

-

Environmental Fate and Physicochemical Properties

The physicochemical properties of this compound are intrinsically linked to its behavior and distribution in the environment. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to the Synthesis Pathway of Chlorpyrifos-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for Chlorpyrifos-methyl, a broad-spectrum organophosphate insecticide. The synthesis is a multi-step process culminating in the coupling of two key intermediates: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphorochloridothioate. This document details the experimental protocols for the synthesis of these precursors and the final product, supported by quantitative data and a visual representation of the synthetic route. The information is intended for a technical audience in the fields of chemical research and development.

Introduction

This compound, with the IUPAC name O,O-dimethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate (B77711), is an effective insecticide known for its contact and stomach action.[1] Its synthesis is a well-established process in industrial chemistry, involving the preparation of a chlorinated pyridinol intermediate followed by its reaction with a phosphorothioate derivative. Understanding the nuances of this synthesis is critical for process optimization, impurity profiling, and the development of related compounds.

Overall Synthesis Pathway

The most common and industrially significant route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 3,5,6-trichloro-2-pyridinol (TCP). The second stage is the condensation of TCP with O,O-dimethyl phosphorochloridothioate to yield the final product.

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

Two primary routes for the synthesis of TCP are prevalent: from 2,3,5,6-tetrachloropyridine and from 2-chloro-6-methoxypyridine (B123196).

Method A: From 2,3,5,6-Tetrachloropyridine

This method involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine, often facilitated by a phase-transfer catalyst.

Experimental Protocol:

-

To a three-necked flask, add 2,3,5,6-tetrachloropyridine (43.4 g, 0.2 mol) and deionized water (240 mL).

-

Heat the mixture to 95°C with stirring.

-

Slowly add potassium hydroxide (B78521) (39.53 g, 0.60 mol, 85% purity) to adjust the pH of the reaction solution to 9.5-10.

-

Maintain the temperature and stirring for 30 minutes.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the filtrate to a 500 mL autoclave and add potassium hydroxide (0.18 g) and benzyltrimethylammonium (B79724) chloride (as a phase-transfer catalyst).

-

Seal the autoclave, stir the reaction mixture, and heat to 120°C for 4 hours.

-

After cooling to 25°C, adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution.

-

Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-2(1H)-one.[2]

| Parameter | Value |

| Starting Material | 2,3,5,6-Tetrachloropyridine |

| Key Reagents | Potassium Hydroxide, Benzyltrimethylammonium Chloride |

| Solvent | Water |

| Temperature | 95°C followed by 120°C |

| Reaction Time | 0.5 hours followed by 4 hours |

| Yield | 35.9 g |

| Purity | 99.08% (by Gas Chromatography) |

Method B: From 2-Chloro-6-methoxypyridine

This route involves the hydrolysis of 2-chloro-6-methoxypyridine to 6-chloro-1H-pyridine-2-on, followed by chlorination.

Experimental Protocol:

-

In a 10-liter three-neck flask, vigorously stir a mixture of 2-chloro-6-methoxypyridine (861 g, 6 mol) and water (100 ml).

-

Over 2.5 hours, add concentrated hydrochloric acid (1167 g, 12 mol) at regular intervals.

-

Heat the mixture to reflux for 16 hours for the secondary reaction.

-

Add 5000 ml of a 60% acetic acid solution.

-

Pass chlorine gas (980 g) into the gas space above the solution over 7 hours, maintaining the reaction temperature at 20-25°C by cooling.

-

After the addition of chlorine is complete, add 20 g of sodium hydrogen sulfite (B76179) and stir for an additional 15 minutes.

-

At 20-30°C, add 1120 g of 50% soda lye.

-

Siphon off the product, wash with water until the filtrate is neutral, and dry at 100°C.[3]

| Parameter | Value |

| Starting Material | 2-Chloro-6-methoxypyridine |

| Key Reagents | Hydrochloric Acid, Chlorine, Acetic Acid, Sodium Hydroxide |

| Temperature | Reflux, then 20-25°C |

| Reaction Time | 16 hours (hydrolysis), 7 hours (chlorination) |

| Yield | 1100 g (93% of theoretical) |

| Melting Point | 175°C |

Stage 2: Synthesis of O,O-Dimethyl Phosphorochloridothioate

This intermediate is typically prepared in a multi-step process starting from thiophosphoryl chloride.

Experimental Protocol:

-

Step 1: O-Methyl Phosphorodichloridothioate Formation: In a suitable reactor, charge pre-cooled thiophosphoryl chloride (PSCl₃, 99.5% pure). Add pre-cooled methanol (4 molar ratio) at a controlled rate over 3 hours while maintaining the temperature at 0-10°C. After the addition is complete, continue stirring for 2-3 hours. The reaction progress is monitored by checking for the reduction of PSCl₃ (<0.5%) and the formation of the mono-ester (>95%). The product is then washed with water.[4]

-

Step 2: O,O-Dimethyl Phosphorochloridothioate Formation: Charge the O-Methyl Phosphorodichloridothioate to a reactor and dilute with dichloromethane (B109758) (CH₂Cl₂). Adjust the temperature to -5 to 5°C. Add "Methyl lye" (a solution of sodium methoxide, 1.1 equivalent) over 2-3 hours while maintaining the temperature. Stir for 1 hour and monitor the reaction by gas chromatography. After completion, the phases are separated to yield a solution of O,O-dimethyl phosphorochloridothioate in CH₂Cl₂.[4]

| Parameter | Value |

| Starting Material | Thiophosphoryl Chloride (PSCl₃) |

| Key Reagents | Methanol, "Methyl Lye" (Sodium Methoxide) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0-10°C (Step 1), -5 to 5°C (Step 2) |

| Yield (Step 2) | 85-88% |

| Purity (Step 2) | 94-95% (by Gas Chromatography) |

Stage 3: Synthesis of this compound

The final step is the condensation of the sodium salt of 3,5,6-trichloro-2-pyridinol with O,O-dimethyl phosphorochloridothioate.

Experimental Protocol:

-

Prepare sodium 3,5,6-trichloropyridin-2-olate by reacting 3,5,6-trichloro-2-pyridinol with a stoichiometric amount of sodium hydroxide in a suitable solvent like water.

-

In a reaction vessel, dissolve a portion of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in water.

-

Add the prepared sodium 3,5,6-trichloropyridin-2-olate and the remaining catalyst to the solvent.

-

To this mixture, add O,O-dimethyl phosphorochloridothioate and allow the reaction to proceed to form this compound.[5] The reaction is typically carried out under basic conditions.[2]

-

After the reaction is complete, the resulting product can be purified by standard procedures such as extraction and crystallization.

| Parameter | Value |

| Starting Materials | Sodium 3,5,6-trichloropyridin-2-olate, O,O-Dimethyl Phosphorochloridothioate |

| Key Reagents | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) |

| Solvent | Water or an organic solvent like dimethylformamide[2] |

| Reaction Type | Condensation |

Data Presentation

Physicochemical and Spectral Data of this compound

| Property | Value |

| Molecular Formula | C₇H₇Cl₃NO₃PS |

| Molecular Weight | 322.53 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 45.5-46.5 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | 7.87 (s, 1H), 4.02 (d, J=1.2 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | 150.6, 144.1, 141.2, 127.0, 120.5, 55.8 |

Conclusion

The synthesis of this compound is a well-defined process that relies on the efficient preparation of two key intermediates. The methodologies presented in this guide, derived from established literature and patents, provide a robust framework for the laboratory-scale synthesis of this important agrochemical. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on - Google Patents [patents.google.com]

- 4. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 5. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]

The Degradation of Chlorpyrifos-methyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various crops. Understanding its environmental fate, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound, detailing its primary metabolites, the mechanisms of degradation, and the experimental protocols used to study these processes.

Core Degradation Pathways and Products

This compound degrades in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several degradation products, with 3,5,6-trichloro-2-pyridinol (B117793) (TCP) being the most significant and frequently detected metabolite.[1][2][3][4]

Primary Degradation Products:

-

3,5,6-trichloro-2-pyridinol (TCP): The principal and most stable metabolite, formed through the cleavage of the phosphate (B84403) ester bond of this compound.[1][2][3][4]

-

O,O-dimethyl phosphate: Formed concomitantly with TCP during hydrolysis.[1]

-

Desmethyl-chlorpyrifos-methyl: A metabolite resulting from the loss of a methyl group from the phosphate ester.[5][6][7]

-

This compound oxon: A more toxic oxidation product formed under certain environmental conditions, particularly through atmospheric degradation.[6][7][8][9]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (DT50), which varies significantly depending on the environmental matrix and conditions such as pH, temperature, and microbial activity.

| Degradation Pathway | Matrix | Condition | Half-life (DT50) / Degradation Rate | Primary Metabolite(s) | Reference(s) |

| Hydrolysis | Water | pH 4-8, 25°C | 9.4 - 22.7 days | 3,5,6-trichloro-2-pyridinol (TCP), O,O-dimethyl phosphate | [1] |

| Water | pH 7, 20°C | 21 days | TCP | [10] | |

| Water/Sediment (sandy loam) | Aerobic, 20°C | 2.6 days | TCP | [6] | |

| Water/Sediment (clay loam) | Aerobic, 20°C | 25.4 days | TCP | [6] | |

| Photolysis | Humid Air | - | - | TCP, hydroxylated pyridinol derivatives, quinone oxidation products | [1] |

| Atmosphere (troposphere) | Reaction with OH radicals | ~3.5 hours | This compound oxon, TCP | [8][9] | |

| Water/Acetonitrile (B52724) (9:1) | Xenon lamp (290 nm), 20°C | 1.8 days (June) - 3.8 months (December) | - | [7] | |

| Microbial Degradation | High Organic Soil | 25-35°C, 100% moisture | 1.5 - 2.0 days | TCP | [1] |

| Low Organic Soil | 15°C, 32% moisture | 17.7 - 33.3 days | TCP | [1] | |

| Various Soils | Aerobic, Greenhouse (23-26°C) | 6 - 11 days | TCP, organochlorine compounds, CO2 | [11] | |

| Flooded Sandy Loam | Anaerobic, 15°C | ~8 days (for total residue) | TCP | [11] | |

| Bacterial Consortium | 30°C, pH 7 | 100% degradation of 50 mg/L in 6 days | TCP, 2-hydroxypyridine | [8] | |

| Bacterial Consortium C5 | 30°C, pH 7 | 90% degradation of 125 ppm in 8 days | - | [12] |

Degradation Pathways Visualization

The following diagrams illustrate the key degradation pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. Below are representative protocols for sample preparation and analysis.

Protocol 1: Extraction and Analysis of this compound and TCP from Soil

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13]

1. Sample Extraction (QuEChERS):

-

Weigh 8 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Shake vigorously for 1 minute.

-

Add 6 g of anhydrous MgSO₄, 1.5 g of NaCl, and 1 g of sodium citrate (B86180) tribasic dihydrate.

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA), 150 mg of C18, and 900 mg of anhydrous MgSO₄.

-

Vortex for 1 minute.

-

Centrifuge at 6000 rpm for 5 minutes.

3. Derivatization of TCP (for GC-MS analysis):

-

Evaporate a portion of the cleaned extract to dryness under a gentle stream of nitrogen.

-

Add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the dried residue to form a stable derivative of TCP.[11][14]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 10 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 260°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. For this compound, characteristic ions such as m/z 125 can be monitored.[9]

-

Protocol 2: Extraction and Analysis of this compound and TCP from Water

This protocol utilizes liquid-liquid microextraction followed by High-Performance Liquid Chromatography (HPLC).[10][15]

1. Vortex-Assisted Surfactant-Enhanced-Emulsification Liquid-Liquid Microextraction (VSSE-LLME):

-

Place a 10 mL water sample in a centrifuge tube.

-

Add 0.4% (v/v) acetic acid and 1.0 g of NaCl.

-

Add 80 µL of 1-undecanol (B7770649) (extraction solvent) and 0.2 mmol/L of Triton X-114 (surfactant).

-

Vortex at 3000 rpm for 60 seconds to form an emulsion.

-

Centrifuge to separate the phases.

-

Cool the sample in an ice bath to solidify the floating organic droplet.

-

Transfer the solidified organic phase to a vial and allow it to melt at room temperature.

2. HPLC Analysis:

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm or a mass spectrometer for higher selectivity and sensitivity.

-

Injection Volume: 20 µL.

-

Protocol 3: Microbial Degradation Study in Liquid Culture

This protocol outlines a general procedure to assess the microbial degradation of this compound.[12][16]

1. Inoculum Preparation:

-

Isolate microbial strains from a contaminated site or use a known degrading consortium.

-

Grow the culture in a suitable nutrient broth overnight at the optimal temperature (e.g., 30°C) with shaking.

-

Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove residual media.

-

Resuspend the cells in a minimal salt medium (MSM) to a desired optical density or cell count (e.g., 10^6 cells/mL).

2. Degradation Experiment:

-

Prepare flasks containing MSM amended with a known concentration of this compound (e.g., 50 mg/L).

-

Inoculate the flasks with the prepared microbial culture.

-

Include sterile controls (no inoculum) to account for abiotic degradation.

-

Incubate the flasks under optimal conditions (e.g., 30°C, pH 7) with shaking.

-

Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 6 days).

3. Sample Analysis:

-

For each time point, extract this compound and its metabolites from the liquid culture using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).

-

Analyze the extracts using HPLC or GC-MS as described in the previous protocols to quantify the parent compound and its degradation products.

Conclusion

The degradation of this compound is a complex process influenced by a variety of environmental factors. The primary degradation pathways of hydrolysis, photolysis, and microbial action lead to the formation of several metabolites, most notably 3,5,6-trichloro-2-pyridinol (TCP). The persistence of this compound and its degradation products in the environment necessitates the use of robust and sensitive analytical methods for their monitoring. The detailed experimental protocols provided in this guide offer a foundation for researchers and scientists to conduct thorough investigations into the environmental fate of this widely used insecticide. A comprehensive understanding of these degradation processes is paramount for developing strategies to mitigate potential environmental contamination and ensure human health and safety.

References

- 1. Determination of 3,5,6-trichloro-2-pyridinol (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Isolation and Characterization of Chlorpyrifos Degrading Microorganisms from Agriculture Soil: A Review – Current Agriculture Research Journal [agriculturejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 3,5,6-trichloro-2-pyridinol, phoxim and this compound in water samples using a new pretreatment method coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Optimization of Chlorpyrifos Degradation by Assembled Bacterial Consortium Using Response Surface Methodology - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 13. mdpi.com [mdpi.com]

- 14. [Determination of chlorpyrifos and its metabolite in vegetables using gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate of Chlorpyrifos-Methyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1] Its environmental fate, encompassing persistence, degradation, and mobility in soil and water, is a critical area of study for assessing its ecological impact. This technical guide provides an in-depth overview of the key processes governing the environmental behavior of this compound, with a focus on quantitative data and detailed experimental methodologies.

Degradation of this compound

This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.[2][3] The primary and most significant degradation product is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is more persistent and mobile than the parent compound.[4][5]

Degradation Pathways

The principal degradation pathways of this compound in soil and water are illustrated below. The primary pathway involves the hydrolysis of the phosphorothioate (B77711) ester bond to form TCP. Further degradation of TCP can occur, though it is generally a slower process.

Quantitative Data on Environmental Fate

The persistence and mobility of this compound are quantified by its degradation half-life (DT50) and soil sorption coefficients (Kd and Koc). These values are influenced by various environmental factors.

Table 1: Degradation Half-life (DT50) of this compound in Soil and Water

| Medium | Conditions | DT50 (days) | Reference |

| Soil | Aerobic, Sandy Loam | 1.4 - 38.0 | [5] |

| Soil | Aerobic, Sandy Clay Loam | 0.63 - 17.3 | [5] |

| Soil | Aerobic, Loamy Sand | 3.6 | [6] |

| Soil | Moist Tropical Soils | 53.3 - 77.0 | |

| Soil | Dry Tropical Soils | 49.5 - 120 | |

| Soil | Wet Tropical Soils | 63.0 - 124 | |

| Water | Hydrolysis, pH 4 | 27 | [1] |

| Water | Hydrolysis, pH 7, 20°C | 21 | [1] |

| Water | Hydrolysis, pH 7, 29±1°C | 4.57 - 14.0 | [3] |

| Water | Photolysis, Sunlight | 22.5 hours | [7] |

| Water | Photolysis, UV Lamp | 19.74 hours | [7] |

Table 2: Soil Sorption Coefficients of this compound

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Clay Soil | - | - | 2783 | [8] |

| Sandy Loam | 0.4 | - | 6910 - 8160 | [9] |

| Silt Loam | 1.2 | - | 4690 - 5990 | [9] |

| Clay Loam | 1.4 | - | 4450 - 3420 | [9] |

| Various Soils | - | - | 995 - 31,000 | [10] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data on the environmental fate of pesticides. The following sections outline the methodologies for key experiments based on OECD guidelines and other cited literature.

Soil Degradation Study (Aerobic) - Adapted from OECD 307

This protocol describes a laboratory study to assess the aerobic degradation of this compound in soil.

Methodology:

-

Soil Preparation: Collect fresh soil, remove large debris, and sieve to a uniform particle size. Characterize the soil for properties such as pH, organic carbon content, and texture.[11]

-

Test Substance Application: Prepare a solution of ¹⁴C-labeled this compound. Apply the solution evenly to the soil samples.[11]

-

Incubation: Place the treated soil in biometer flasks or a flow-through system. Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days. Maintain soil moisture at a consistent level.[11]

-

Trapping of Volatiles: Use traps containing appropriate solutions (e.g., sodium hydroxide) to capture evolved ¹⁴CO₂ and other volatile degradation products.[11]

-

Sampling and Extraction: At specified time intervals, collect replicate soil samples. Extract the samples using appropriate organic solvents (e.g., acetone, acetonitrile).[12][13]

-

Analysis: Analyze the soil extracts and trapping solutions to quantify the parent compound and its degradation products. High-performance liquid chromatography with liquid scintillation counting (HPLC-LSC) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques.[12][13]

-

Data Analysis: Calculate the degradation half-life (DT50) of this compound using first-order kinetics. Identify and quantify major transformation products.[11]

Water Hydrolysis Study - Adapted from OECD 111

This protocol outlines a laboratory experiment to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Prepare a stock solution of this compound in a water-miscible solvent.[14][15]

-

Incubation: Add a small volume of the stock solution to each buffer solution in sterile, sealed containers. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[14][15]

-

Sampling: At predetermined time intervals, withdraw aliquots from each container for analysis.[14][15]

-

Analysis: Analyze the samples to determine the concentration of this compound remaining. High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) are suitable analytical methods.[13][16][17]

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the hydrolysis rate constant and the half-life (DT50) assuming pseudo-first-order kinetics.[14][15]

Soil Sorption Study - Adapted from OECD 106

This protocol describes the batch equilibrium method to determine the soil sorption coefficient (Koc) of this compound.

Methodology:

-

Soil and Solution Preparation: Use characterized soil samples. Prepare a solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂.

-

Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the this compound solution to the tubes. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours).

-

Separation: Centrifuge the tubes to separate the soil and aqueous phases.

-

Analysis: Analyze the concentration of this compound in the aqueous phase using liquid scintillation counting. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: Plot the amount of sorbed this compound against the equilibrium concentration in the aqueous phase to generate a sorption isotherm. Calculate the soil-water partition coefficient (Kd) from the isotherm. Normalize Kd to the soil organic carbon content to obtain the Koc value.

Conclusion

The environmental fate of this compound is governed by a complex interplay of degradation and sorption processes. It is generally considered to be of low persistence in soil and water, with its degradation leading to the formation of the more persistent metabolite, 3,5,6-trichloro-2-pyridinol. The information presented in this guide, including the quantitative data and detailed experimental protocols, provides a comprehensive resource for researchers and scientists involved in the environmental risk assessment of this insecticide.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. hpst.cz [hpst.cz]

- 8. The adsorption coefficient (KOC) of chlorpyrifos in clay soil [inis.iaea.org]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 12. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. helixchrom.com [helixchrom.com]

- 17. HPLC Analysis of this compound | SIELC Technologies [sielc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicological Profile of Chlorpyrifos-methyl

Executive Summary

This compound (O,O-dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) is a broad-spectrum organophosphate insecticide.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[3][4] This document provides a comprehensive toxicological profile of this compound, detailing its mechanism of action, pharmacokinetics, and toxicity across various endpoints. It includes quantitative data from key studies, detailed experimental methodologies based on international guidelines, and visual diagrams of critical pathways and workflows to support research and development activities.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE).[1][3] In the body, this compound is metabolically activated to its oxygen analog, this compound oxon, which is a more potent inhibitor of AChE.[3] The oxon metabolite phosphorylates a serine residue at the active site of AChE, forming a stable, inactive enzyme complex.[5] This inactivation prevents the hydrolysis of acetylcholine (ACh), leading to its accumulation at cholinergic synapses and neuromuscular junctions.[5] The resulting overstimulation of muscarinic and nicotinic receptors leads to a range of clinical signs of cholinergic toxicity, from salivation and tremors to paralysis and death at high doses.[5][6][7]

Pharmacokinetics: ADME Profile

This compound is rapidly and extensively absorbed following oral administration in rats.[3] It is widely distributed throughout the body and undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then conjugated, primarily with glucuronic acid.[3][8] A smaller fraction is metabolized via desmethylation.[3][8] Excretion is rapid, occurring predominantly through the urine, with a large portion eliminated within 24 hours of administration.[3]

Toxicological Data Summary

The following tables summarize key quantitative data from toxicological studies on this compound.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[3][8]

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD₅₀ | >2000 | [3][8] |

| Rat | Dermal | LD₅₀ | >2000 | [3][8] |

| Rat | Inhalation | LC₅₀ | >0.67 mg/L | [3][8] |

| Mouse | Oral | LD₅₀ | 1500 | [9] |

Table 1: Acute Toxicity of this compound.

Repeated Dose Toxicity (NOAELs)

The most sensitive endpoints in repeated-dose studies are the inhibition of cholinesterase activity and vacuolation of the adrenal cortex.[3]

| Species | Duration | NOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Reference |

| Rat | 2-year | 1.0 | Inhibition of brain AChE and adrenal vacuolation. | [3][8] |

| Mouse | 28-day | 1.3 | Reduced brain AChE and adrenal vacuolation. | [3] |

| Dog | 2-year | 1.0 | Reduced body-weight gain. | [3] |

| Human | 21-day | 0.3 | No inhibition of cholinesterase activity (highest dose tested). | [3] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies.

Genotoxicity and Carcinogenicity

This compound is considered unlikely to be genotoxic in vivo.[3] While a clastogenic effect was observed in an in vitro study on Chinese hamster ovary cells, subsequent in vivo assays for micronucleus formation and unscheduled DNA synthesis were negative.[3] Long-term studies in rats and mice have shown no evidence of carcinogenicity.[3]

Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.[3]

| Study Type | Species | NOAEL (mg/kg bw/day) | Endpoint | Reference |

| Two-Generation | Rat | 1.0 | Parental Toxicity (adrenal gland findings) | [3] |

| Two-Generation | Rat | 10.0 | Reproduction / Pup Development | [3] |

| Developmental | Rat | 12.5 | Maternal Toxicity / Pup Development | [3] |

| Developmental | Rabbit | 4.0 | Maternal Toxicity (reduced weight gain) | [3] |

Table 3: NOAELs from Reproductive and Developmental Toxicity Studies.

Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological experiments, based on OECD Test Guidelines (TG).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[10][11][12]

-

Reagents:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0).[10]

-

AChE enzyme solution (e.g., from electric eel).[10]

-

10 mM DTNB solution in buffer.[10]

-

14 mM ATCI (substrate) solution in deionized water (prepare fresh).[10]

-

Test compound (this compound) and positive control inhibitor dissolved in a suitable solvent (e.g., DMSO).[10]

-

-

Procedure (96-well plate format):

-

Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme + solvent), and test compound at various concentrations.[10]

-

Reagent Addition: To appropriate wells, add phosphate buffer, AChE solution, and DTNB. Add the test compound dilutions or solvent control.

-

Pre-incubation: Gently mix and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.[10][11]

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.[10]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[10][11]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

-

Chronic Toxicity Study (based on OECD TG 452)

This study evaluates the long-term toxic effects of a substance following daily exposure over a major portion of an organism's lifespan.[6][7][13]

-

Test System: Typically rats, with at least 20 animals per sex per group.[6][13]

-

Dose Administration: The test substance is administered daily, usually orally (mixed in the diet), for at least 12 months. At least three dose levels (low, mid, high) and a concurrent control group are used.[6][13]

-

Observations:

-

Pathology: At the end of the study, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues and organs from control and high-dose groups is conducted. Tissues from lower-dose groups are examined as needed to characterize dose-response relationships.[7]

-

Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.[6]

Two-Generation Reproduction Toxicity Study (based on OECD TG 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.[14][15][16]

-

Test System: The rat is the preferred species. Groups should be large enough to yield at least 20 pregnant females per group at parturition.[14]

-

Dose Administration: The substance is administered continuously to the parental (P) generation, starting during their growth phase (5-9 weeks old), through mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring, who are selected to become the parents of the second generation (F2).[14]

-

Endpoints Evaluated:

-

Parental Animals (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating behavior, fertility, gestation length, and parturition. Gross necropsy and histopathology of reproductive organs are performed.[15]

-

Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and throughout lactation. Developmental landmarks may also be assessed.[15]

-

-

Data Analysis: Mating, fertility, gestation, viability, and lactation indices are calculated. The study aims to determine NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity.[15]

Prenatal Developmental Toxicity Study (based on OECD TG 414)

This study is designed to assess the effects of substance exposure during pregnancy on the pregnant female and the developing embryo and fetus.[17][18][19]

-

Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species. Groups should have approximately 20 pregnant females at term.[17][19]

-

Dose Administration: The test substance is administered daily to pregnant females, at a minimum, from implantation to the day before cesarean section.[17]

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.[17]

-

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[19]

-

Endpoint: The study identifies maternal toxicity and specific developmental effects, including embryo-fetal death, altered growth, and structural abnormalities (teratogenicity), to determine NOAELs for both maternal and developmental toxicity.[19]

Bacterial Reverse Mutation Test (Ames Test; based on OECD TG 471)

This in vitro assay is widely used to detect a compound's potential to cause gene mutations.[20][21]

-

Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[20][22]

-

Methodology:

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20][21]

-

Exposure: Bacteria are exposed to the test substance at a range of concentrations, along with negative (solvent) and positive controls.[23]

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

-

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[22][23]

Conclusion

This compound is an organophosphate insecticide with a well-characterized toxicological profile. Its primary mode of action is the irreversible inhibition of acetylcholinesterase. It has low acute toxicity and is not considered carcinogenic, teratogenic, or a reproductive toxicant at doses non-toxic to the parent animal. The most sensitive endpoints upon repeated exposure are cholinesterase inhibition and effects on the adrenal glands. While the genotoxicity potential is considered low based on in vivo data, concerns remain regarding potential developmental neurotoxicity, an area requiring further investigation. The established Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw is based on the NOAEL for cholinesterase inhibition and adrenal effects in long-term rat studies.[3][8] This guide provides a foundational understanding of the toxicological properties of this compound for scientific and regulatory assessment.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. This compound (Ref: OMS 1155) [sitem.herts.ac.uk]

- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 7. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 8. fao.org [fao.org]

- 9. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]